molecular formula C13H12Br2O6 B14733789 [2-(Acetyloxy)-3,5-dibromophenyl]methanediyl diacetate CAS No. 5346-20-3

[2-(Acetyloxy)-3,5-dibromophenyl]methanediyl diacetate

Cat. No.: B14733789
CAS No.: 5346-20-3
M. Wt: 424.04 g/mol
InChI Key: KTDIRZLKEJFPFP-UHFFFAOYSA-N
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Description

[2-(Acetyloxy)-3,5-dibromophenyl]methanediyl diacetate is a chemical compound with the molecular formula C13H12Br2O6 It is characterized by the presence of two bromine atoms and multiple acetoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Acetyloxy)-3,5-dibromophenyl]methanediyl diacetate typically involves the acetylation of 3,5-dibromophenol. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process . The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

[2-(Acetyloxy)-3,5-dibromophenyl]methanediyl diacetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The acetoxy groups can be hydrolyzed to yield the corresponding phenol derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, facilitate the hydrolysis of acetoxy groups.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used to oxidize the compound.

Major Products Formed

    Substitution Products: Depending on the substituent introduced, various substituted phenyl derivatives are formed.

    Hydrolysis Products: Phenol derivatives are the primary products of hydrolysis.

    Oxidation Products: Oxidized forms of the compound, such as quinones, can be obtained.

Scientific Research Applications

Chemistry

In chemistry, [2-(Acetyloxy)-3,5-dibromophenyl]methanediyl diacetate is used as a precursor for the synthesis of more complex organic molecules.

Biology

The compound’s potential biological activity is of interest in the study of enzyme inhibition and receptor binding. Researchers investigate its interactions with biological macromolecules to understand its potential therapeutic applications.

Medicine

In medicine, derivatives of this compound are explored for their potential pharmacological properties. Studies focus on their efficacy as anti-inflammatory, antimicrobial, or anticancer agents.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [2-(Acetyloxy)-3,5-dibromophenyl]methanediyl diacetate involves its interaction with specific molecular targets. The acetoxy groups can undergo hydrolysis, releasing acetic acid and forming reactive intermediates that interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of bromine atoms in [2-(Acetyloxy)-3,5-dibromophenyl]methanediyl diacetate imparts unique reactivity, particularly in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis, offering pathways to create diverse and complex molecules.

Properties

CAS No.

5346-20-3

Molecular Formula

C13H12Br2O6

Molecular Weight

424.04 g/mol

IUPAC Name

[2,4-dibromo-6-(diacetyloxymethyl)phenyl] acetate

InChI

InChI=1S/C13H12Br2O6/c1-6(16)19-12-10(4-9(14)5-11(12)15)13(20-7(2)17)21-8(3)18/h4-5,13H,1-3H3

InChI Key

KTDIRZLKEJFPFP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1Br)Br)C(OC(=O)C)OC(=O)C

Origin of Product

United States

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